

Chemical structure and properties of Ret-IN-15.

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In-Depth Technical Guide: Ret-IN-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. As a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer, RET has emerged as a significant therapeutic target. This document provides a comprehensive technical overview of **Ret-IN-15**, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and drug development settings.

Chemical Structure and Properties

Ret-IN-15 is identified as compound 51 in patent WO2021115457A1. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of Ret-IN-15



Property	Value	Reference
IUPAC Name	4-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-7-yl)-N-(2-hydroxyethyl)piperazine-1-carboxamide	Patent WO2021115457A1
Chemical Formula	C27H28N8O2	[1]
Molecular Weight	496.56 g/mol	[1]
CAS Number	2643-375-86-2	[1]
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in DMSO	[1]

Mechanism of Action

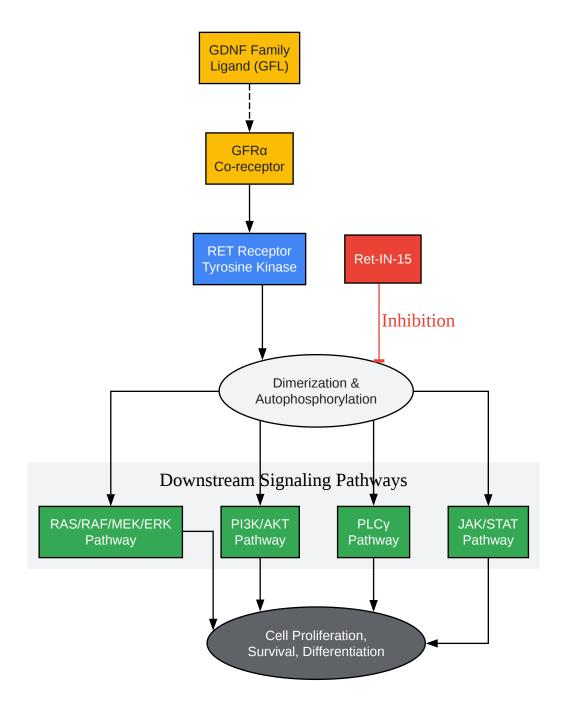
Ret-IN-15 functions as a selective ATP-competitive inhibitor of the RET kinase. The RET protein is a receptor tyrosine kinase that, upon activation by its ligands—members of the glial cell line-derived neurotrophic factor (GDNF) family—and co-receptors, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for cell growth, survival, and proliferation.

In various cancers, mutations or chromosomal rearrangements involving the RET gene lead to its constitutive activation, resulting in uncontrolled cell division and tumor growth. **Ret-IN-15** binds to the ATP-binding pocket of the RET kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition blocks the activation of downstream signaling pathways, thereby impeding cancer cell proliferation and survival.

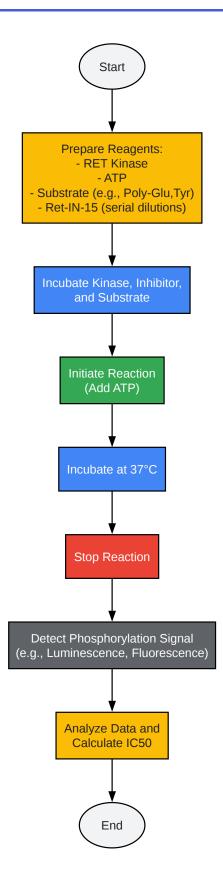
RET Signaling Pathway

The RET signaling pathway is a complex network that plays a vital role in normal development and becomes dysregulated in cancer. The diagram below illustrates the canonical RET signaling cascade and the point of inhibition by **Ret-IN-15**.









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References

- 1. Espacenet | WIPO Inspire [inspire.wipo.int]
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